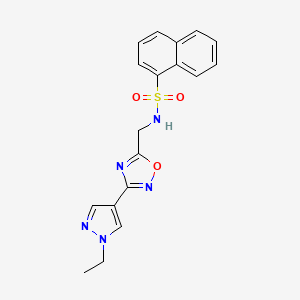

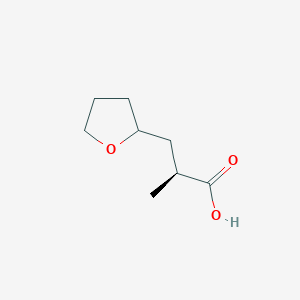

![molecular formula C14H20N2S B2384527 2-(heptylthio)-1H-benzo[d]imidazole CAS No. 143966-20-5](/img/structure/B2384527.png)

2-(heptylthio)-1H-benzo[d]imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazole and benzimidazole rings are important nitrogen-containing heterocycles widely used in medicinal chemistry . They are key components of many active pharmaceutical intermediates . Due to their unique structural features and electron-rich environment, these compounds can bind to a variety of therapeutic targets, exhibiting a broad spectrum of bioactivities .

Synthesis Analysis

The synthesis of imidazole-based compounds often involves the reaction of glyoxal, formaldehyde, and ammonia . There has been limited recent research on the synthesis of imidazoles via methods that only form one of the heterocycle’s core bonds .

Molecular Structure Analysis

Imidazole is approximately planar with two nitrogen atoms in the five-membered ring . The crystal structures of imidazole-based compounds share the same topologies as those found in aluminosilicate zeolites .

Chemical Reactions Analysis

The atmospheric oxidation mechanism of imidazole initiated by hydroxyl radicals has been investigated via OH-addition and H-abstraction pathways .

Physical And Chemical Properties Analysis

Imidazole compounds are known for their high porosity, high surface area, and exceptional thermal and chemical stability . They are also known for their good solubilities in most polar solvents .

Wissenschaftliche Forschungsanwendungen

Biological Impacts

Imidazolines, which include “2-(heptylthio)-1H-benzo[d]imidazole”, are present in a wide range of biologically active natural and synthetic compounds . They have shown potential therapeutic efficacy in the treatment of a variety of disorders, including:

- Parkinson’s and Alzheimer’s diseases : Certain imidazolines may have therapeutic effects on these neurodegenerative diseases .

Organocatalysts

Chiral imidazolines are extensively used as organocatalysts in the synthesis of a wide range of natural and synthetic organic molecules .

Vitamin E Esterification

Imidazolium-based ionic liquids, which can include “2-(heptylthio)-1H-benzo[d]imidazole”, have been used as dual solvent-catalysts for the esterification between α-tocopherol (the most active form of Vitamin E) and succinic anhydride . This process increases the stability of Vitamin E, which has significant biological activities .

Antimicrobial Applications

Imidazole with a thiazole nucleus, which can include “2-(heptylthio)-1H-benzo[d]imidazole”, has a big amount of potential antimicrobial applications .

Schiff Bases

Schiff bases of imidazolines have been shown to have anticancer, antituberculosis, antibacterial, antimicrobial, and plant growth inhibitory properties, as well as anti-inflammatory activities .

α2A-Adrenergic Receptor Agonists

A spectrum of 2-imidazoline derivatives embedded with isothiochroman and isochroman units was revealed with activities such as brain penetrating, orally active, and agonists (α2–ARs) of specific α2A-adrenergic receptor . It was claimed that the imidazoline compounds can be effective for the medication of disorders like … .

Wirkmechanismus

Target of Action

Imidazole derivatives, such as 2-(heptylthio)-1H-benzo[d]imidazole, have been found to exhibit significant antiparasitic activity . The primary targets of these compounds are believed to be the parasites themselves, particularly Toxoplasma gondii . The imidazole derivatives have shown excellent selectivity activity against T. gondii versus the host cells .

Mode of Action

gondii in vitro . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth and proliferation of the parasites .

Biochemical Pathways

Imidazole derivatives have been associated with the inhibition of various enzymes and receptors . The compound’s interaction with these targets could potentially disrupt essential biochemical pathways within the parasites, leading to their death .

Pharmacokinetics

Imidazole derivatives are known for their broad pharmacological spectrum, attributed to the chemical characteristics of their nitrogen atoms . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability .

Result of Action

The primary result of the action of 2-(heptylthio)-1H-benzo[d]imidazole is the inhibition of the growth of T. gondii . This leads to a decrease in the number of parasites, which could potentially alleviate the symptoms of toxoplasmosis .

Action Environment

The action environment of 2-(heptylthio)-1H-benzo[d]imidazole is likely to be within the host organism, where the parasites reside. Environmental factors such as pH, temperature, and the presence of other substances could potentially influence the compound’s action, efficacy, and stability . .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-heptylsulfanyl-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2S/c1-2-3-4-5-8-11-17-14-15-12-9-6-7-10-13(12)16-14/h6-7,9-10H,2-5,8,11H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXMCRNIEVMWKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCSC1=NC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B2384446.png)

![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2384456.png)

![1-(4-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2384458.png)

![5-ethoxy-6-ethyl-3-(3-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2384459.png)

![N-Methyl-N-[2-oxo-2-[[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amino]ethyl]prop-2-enamide](/img/structure/B2384461.png)

![3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2384462.png)

![N-(4-butylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2384466.png)